molecular formula C12H22N2O4 B14145086 1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate CAS No. 1001354-16-0

1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate

Cat. No.: B14145086
CAS No.: 1001354-16-0
M. Wt: 258.31 g/mol
InChI Key: BFVIGWTWAQLEFO-IUCAKERBSA-N
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Description

1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with dimethylamino and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.

    Introduction of Substituents: The dimethylamino group is introduced via nucleophilic substitution reactions, while the carboxylate groups are typically added through esterification or amidation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions under controlled conditions.

    Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting or modulating their activity.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dimethylethyl) (2S,4S)-4-(methylamino)-1,2-pyrrolidinedicarboxylate
  • 1-(1,1-Dimethylethyl) (2S,4S)-4-(ethylamino)-1,2-pyrrolidinedicarboxylate

Uniqueness

1-(1,1-Dimethylethyl) (2S,4S)-4-(dimethylamino)-1,2-pyrrolidinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1001354-16-0

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

(2S,4S)-4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(13(4)5)6-9(14)10(15)16/h8-9H,6-7H2,1-5H3,(H,15,16)/t8-,9-/m0/s1

InChI Key

BFVIGWTWAQLEFO-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N(C)C

Origin of Product

United States

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